molecular formula C18H13N3O4S B2755564 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946358-41-4

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2755564
CAS No.: 946358-41-4
M. Wt: 367.38
InChI Key: APVIKYKHAPZPIR-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide ( 946223-44-5) is a synthetic heterocyclic compound with a molecular formula of C20H17N3O5S and a molecular weight of 411.43 g/mol . Its structure is a molecular hybrid, incorporating both a thiazolopyrimidine and a coumarin (chromene) pharmacophore, two classes of molecules widely recognized for their broad biological activities . The thiazole moiety is a versatile scaffold in medicinal chemistry, found in many FDA-approved drugs and compounds under investigation for activities including antimicrobial, anticancer, and anti-inflammatory effects . The coumarin nucleus is also associated with diverse biological properties, such as antimicrobial and antioxidant activities . The fusion of these two privileged structures into a single molecule makes this compound a promising candidate for research in medicinal chemistry and drug discovery, particularly in the development of new antimicrobial agents to address multidrug-resistant pathogens . Researchers can explore its potential mechanism of action and efficacy across various biochemical and cell-based assays. This product is supplied for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-9-8-26-18-19-10(2)14(16(23)21(9)18)20-15(22)12-7-11-5-3-4-6-13(11)25-17(12)24/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVIKYKHAPZPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has shown that derivatives of thiazolo[3,2-a]pyrimidines can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study : A study reported a minimum inhibitory concentration (MIC) as low as 50 μg/mL for related compounds against Mycobacterium smegmatis, indicating strong antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Strain
Compound A50Mycobacterium smegmatis
Compound B100Escherichia coli
Compound C75Staphylococcus aureus

Antitumor Potential

Overview : The compound has shown promise in cancer research, particularly with its cytotoxic effects on human cancer cell lines. Its selective toxicity towards cancer cells compared to normal cells is crucial for therapeutic applications.

Research Findings : Preliminary studies indicated that specific derivatives could inhibit cell proliferation effectively. These findings suggest that structural modifications can enhance biological efficacy while reducing side effects.

Antitubercular Activity

Research Insights : In studies focused on antitubercular activity, compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide exhibited promising results against Mycobacterium tuberculosis. The importance of structural modifications was emphasized to improve efficacy and combat resistance mechanisms.

Neuroprotective Effects

Potential Applications : Recent research has highlighted the potential neuroprotective effects of thiazolo[3,2-a]pyrimidine derivatives. They have been proposed as positive allosteric modulators of the GluN2A subunit of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

Structural Comparisons

Key Substituents and Conformational Analysis
The target compound is distinguished by its chromene-carboxamide substituent, which contrasts with other derivatives bearing simpler aryl or alkyl groups. For example:

Compound Substituents at Position 6 Key Structural Features Reference
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide (Target) 2-Oxo-2H-chromene-3-carboxamide Chromene moiety introduces planarity and potential fluorescence; methyl groups at 3,5.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl and phenylamide Methoxy group enhances lipophilicity; phenylamide enables hydrogen bonding .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene and ethyl carboxylate Benzylidene group creates steric bulk; trimethoxy substituents influence crystallinity .
  • Crystallographic Insights: Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) exhibit non-planar conformations, with dihedral angles up to 80.94° between the thiazolopyrimidine core and aryl rings. This reduces π-π stacking but enhances solubility . The chromene group in the target compound may adopt a planar conformation, promoting intermolecular interactions in biological systems .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., trimethoxybenzylidene) reduce aqueous solubility but improve organic solvent compatibility . The chromene-carboxamide group may balance solubility via polar amide bonds and hydrophobic aromatic regions.
  • Thermal Stability : Ethyl carboxylate derivatives exhibit high melting points (~427–428 K) due to crystalline packing via C–H···O hydrogen bonds . The target compound’s stability remains uncharacterized but is expected to be comparable.

Pharmacological Potential

  • Chromene Advantage : Coumarin derivatives exhibit anticoagulant, antioxidant, and anticancer activities. The chromene-carboxamide group may synergize with the thiazolopyrimidine core’s intrinsic bioactivity .
  • Methoxy-Substituted Analogues : Demonstrated antimicrobial activity in vitro, attributed to the electron-donating methoxy group enhancing membrane penetration .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine moiety fused with a chromene structure. The thiazolo[3,2-a]pyrimidine ring is known for its diverse biological properties, while the chromene group enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research into the antimicrobial properties of thiazole and pyrimidine derivatives indicates that modifications to these structures can significantly enhance their efficacy against various bacterial strains. For instance, compounds derived from thiazolo[3,2-a]pyrimidine have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolo Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.61 µg/mL
Compound BEscherichia coli1.98 µg/mL
N-(3,7-dimethyl...)Various strainsTBD

The presence of specific functional groups, such as carboxylic acids or halogens, has been shown to enhance activity by improving binding affinity to bacterial targets like DNA gyrase .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of thiazole derivatives against human cancer cell lines (e.g., A431 and Jurkat), it was found that certain structural modifications led to enhanced apoptosis rates compared to standard chemotherapeutics like doxorubicin. The SAR analysis revealed that electron-donating groups at specific positions on the phenyl ring increased cytotoxicity significantly .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1A43123.30
Compound 2Jurkat<10
N-(3,7-dimethyl...)A431/JurkatTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with key enzymes and receptors involved in cell proliferation and apoptosis. For example, molecular docking studies suggest that the compound binds to DNA topoisomerase II, disrupting DNA replication in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and chromene moieties can lead to significant changes in potency:

  • Thiazole Ring Modifications : Substituents at the 4-position have shown enhanced activity due to improved electron donation.
  • Chromene Moiety Variations : Alterations in the carboxamide group can influence solubility and bioavailability.
  • Combination Effects : The synergistic effect of both moieties can lead to compounds with superior biological profiles compared to their individual components.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative? Answer: The compound is synthesized via multi-step reactions, typically involving:

Condensation : Reaction of substituted aniline derivatives (e.g., 3,7-dimethyl precursors) with thiazolopyrimidine-carboxylic acid intermediates.

Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core under acidic conditions (e.g., acetic acid) at elevated temperatures (80–100°C) .

Coupling : Introduction of the 2-oxo-2H-chromene-3-carboxamide moiety via carbodiimide-mediated amide bond formation .
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Advanced Question: Q. How can researchers optimize multi-step synthesis to improve yield and purity? Answer:

  • Reaction Monitoring : Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track intermediate formation and minimize side reactions .
  • Green Chemistry : Employ ultrasonic activation for condensation steps to reduce reaction time and energy consumption (e.g., 30–60 minutes vs. 8–10 hours under reflux) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency, as seen in analogous thiazolopyrimidine syntheses .
  • Scale-Up : Transition from batch reactors to continuous flow systems for improved heat/mass transfer and reproducibility .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the compound’s structure? Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., methyl groups at positions 3 and 7, chromene protons) and confirms amide bond formation .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazolopyrimidine core .
  • Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • FT-IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for lactam and chromene moieties) .

Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis? Answer:

  • X-ray Crystallography : Resolve ambiguous NOE correlations or stereochemical uncertainties by determining the crystal structure (e.g., bond angles, dihedral angles, and intermolecular interactions) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
  • Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation in amide bonds) by variable-temperature NMR experiments .

Biological Activity and Mechanism

Basic Question: Q. What preliminary assays are used to evaluate the compound’s bioactivity? Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates and IC₅₀ determination .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion) .
  • Cytotoxicity : Assess via MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: Q. How can mechanistic studies elucidate the compound’s interaction with biological targets? Answer:

  • Molecular Docking : Predict binding modes using software like AutoDock Vina or Schrödinger. For example, thiazolo[3,2-a]pyrimidines often occupy ATP-binding pockets in kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Kinetic Assays : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction and Reproducibility

Advanced Question: Q. How should researchers address inconsistencies in biological activity data across studies? Answer:

  • Batch Variability : Characterize impurities via HPLC-MS and correlate with bioactivity shifts .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize false negatives/positives .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., N-(indolyl)-thiazolopyrimidine carboxamides) to identify SAR trends .

Structural Optimization

Advanced Question: Q. What strategies enhance the compound’s pharmacokinetic profile? Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked chromene) to improve solubility .
  • Metabolic Stability : Modify methyl groups to trifluoromethyl or cyclopropyl to reduce CYP450-mediated degradation .
  • Toxicity Mitigation : Replace the chloro/methyl substituents with less hepatotoxic groups (e.g., methoxy) based on Ames test data .

Crystallography and Conformational Analysis

Advanced Question: Q. How does the compound’s 3D conformation influence its bioactivity? Answer:

  • X-ray Diffraction : Reveals key structural features (e.g., puckered thiazolopyrimidine ring, dihedral angle between chromene and core) that impact target binding .
  • Molecular Dynamics (MD) : Simulate conformational changes in solvated environments to identify bioactive conformers .

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